molecular formula C14H18N2O3S B5952886 N,N-diethyl-8-methoxyquinoline-5-sulfonamide

N,N-diethyl-8-methoxyquinoline-5-sulfonamide

Cat. No.: B5952886
M. Wt: 294.37 g/mol
InChI Key: FQSCFRLZDLRFOJ-UHFFFAOYSA-N
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Description

N,N-diethyl-8-methoxyquinoline-5-sulfonamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a sulfonamide group attached to the quinoline ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-8-methoxyquinoline-5-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-8-methoxyquinoline-5-sulfonamide is unique due to the combination of its methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N,N-diethyl-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)13-9-8-12(19-3)14-11(13)7-6-10-15-14/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSCFRLZDLRFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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